N'-cyclohexylidene-4-ethoxybenzohydrazide
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Overview
Description
N’-cyclohexylidene-4-ethoxybenzohydrazide is an organic compound with the molecular formula C15H20N2O2 It is a derivative of benzohydrazide, characterized by the presence of a cyclohexylidene group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-4-ethoxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-ethoxybenzohydrazide+cyclohexanone→N’-cyclohexylidene-4-ethoxybenzohydrazide
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of N’-cyclohexylidene-4-ethoxybenzohydrazide may involve similar synthetic routes but optimized for larger batch sizes. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-4-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The ethoxy group or other substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N’-cyclohexylidene-4-ethoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its hydrazide moiety allows it to form stable complexes with various biological targets.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N’-cyclohexylidene-4-ethoxybenzohydrazide exerts its effects depends on its interaction with molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The cyclohexylidene and ethoxy groups contribute to the compound’s overall stability and lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
N’-cyclohexylidene-4-hydroxybenzohydrazide: Similar in structure but with a hydroxy group instead of an ethoxy group.
N’-cyclohexylidene-4-methoxybenzohydrazide: Contains a methoxy group instead of an ethoxy group.
N’-cyclohexylidene-4-chlorobenzohydrazide: Features a chlorine atom in place of the ethoxy group.
Uniqueness
N’-cyclohexylidene-4-ethoxybenzohydrazide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-14-10-8-12(9-11-14)15(18)17-16-13-6-4-3-5-7-13/h8-11H,2-7H2,1H3,(H,17,18) |
InChI Key |
SIPHSSCRSRRAQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
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